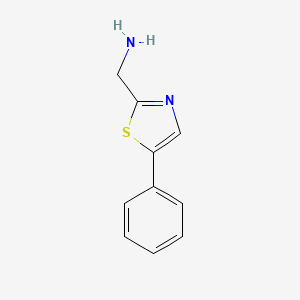

2-(氨甲基)-5-苯基噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Aminomethyl)-5-phenylthiazole is a complex organic compound. The aminomethyl group in organic chemistry is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base has been designed for metal ion detection, where 2-(aminomethyl)benzimidazole has been selected as an amine compound due to its potential selective ion-binding sites, planar structure, and high solubility in polar environments .Molecular Structure Analysis

The molecular structure of similar compounds like 2-(Aminomethyl)thiazole has been reported. For instance, 2-(Aminomethyl)thiazole has a molecular formula of C4H6N2S, an average mass of 114.169 Da, and a monoisotopic mass of 114.025169 Da .Chemical Reactions Analysis

Amines, including aminomethyl groups, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, including aminomethyl groups, have been studied. Primary and secondary amines have hydrogen atoms bonded to a nitrogen atom and are therefore capable of hydrogen bonding .科学研究应用

化学合成及修饰

2-(氨甲基)-5-苯基噻唑及其衍生物由于其广泛的生物活性而具有很高的科学研究价值。它们参与各种化学合成过程,包括开发更有效的合成方法。例如,探索了在微波辐射下修饰 2-氨基-4-苯基噻唑,以解决传统上合成其衍生物所需的长反应时间。这项研究强调了为这些化合物开发高效合成途径的重要性,因为它们具有广泛的生物学应用 (Khrustalev, 2009)。

药理学和生物学应用

抗朊病毒活性

2-氨基噻唑类化合物,包括 2-(氨甲基)-5-苯基噻唑,已被确认为朊病毒疾病的潜在治疗先导。这些化合物在朊病毒感染的神经母细胞瘤细胞系中显示出有希望的活性。构效关系研究导致了具有显着脑浓度的先导化合物的鉴定,表明它们在治疗朊病毒疾病中的潜力 (Gallardo-Godoy 等,2011)。

酶抑制

已经评估了 2-(氨甲基)-5-苯基噻唑的衍生物对各种酶的抑制作用。值得注意的是,氨甲基和烷氧基甲基衍生物已显示出对乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和碳酸酐酶 I 和 II 同工酶等酶的显着抑制作用。这些发现突出了这些衍生物在治疗与酶功能障碍相关的疾病中的潜在治疗应用 (Gulcin 等,2017)。

抗癌特性

一些研究重点关注开发和生物学评估 2-(氨甲基)-5-苯基噻唑衍生物作为抗癌剂。例如,已经确定特定的衍生物是有效的腺苷 A1 受体拮抗剂,为开发非黄嘌呤衍生的 A1 拮抗剂提供了新的线索,该拮抗剂在癌症治疗中具有潜在的治疗应用 (Scheiff 等,2010)。此外,已经合成并筛选了新型生物活性 2-取代氨基-5-吲哚-3-酰基-4-苯基噻唑,以了解它们的抗菌活性,突出了它们在药物开发中的多功能性 (Thomas 等,2008)。

安全和危害

作用机制

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities . They are part of many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Methenamine, on the other hand, is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on their structure and the type of biological activity they exhibit . Methenamine works by getting hydrolyzed to formaldehyde in an acidic environment (pH<6), which is considered to be highly bactericidal .

Biochemical Pathways

The biochemical pathways affected by thiazole derivatives and methenamine would depend on their specific targets and mode of action. For instance, some thiazole derivatives may activate or stop certain biochemical pathways and enzymes or stimulate or block certain receptors in biological systems .

Pharmacokinetics

Methenamine is known to be used for long-term therapy in the treatment of urinary tract infections .

Result of Action

The result of methenamine’s action is the reduction of bacterial infections in the urinary tract .

Action Environment

The action, efficacy, and stability of “2-(Aminomethyl)-5-phenylthiazole” could be influenced by various environmental factors, including pH levels, as seen with methenamine .

属性

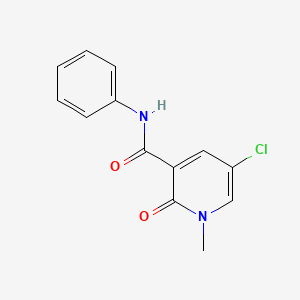

IUPAC Name |

(5-phenyl-1,3-thiazol-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPGPTYOLQERSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959026-08-5 |

Source

|

| Record name | (5-phenyl-1,3-thiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methylphenyl)-4-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione](/img/structure/B2627645.png)

![8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2627648.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2627649.png)

![2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2627652.png)

![6-Cyclopropyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2627653.png)

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2627654.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2627659.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2627662.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2627663.png)